5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the 2-methylpyridin-4-yloxy group. The final step involves the formation of the benzothiadiazole moiety. Common reagents used in these reactions include various organometallic catalysts and solvents such as dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, organometallic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Carboxypyridin-2-yl)oxy) isophthalic acid
- Imidazole containing compounds
- Pyrrolidine derivatives
Uniqueness
5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is unique due to its combination of heterocyclic structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C16H14N4O2S/c1-10-6-12(4-5-17-10)22-13-8-20(9-13)16(21)11-2-3-14-15(7-11)19-23-18-14/h2-7,13H,8-9H2,1H3 |
InChI Key |
HQMVNNZJBAIJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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